

Application Notes and Protocols: WKYMVM-NH2 TFA in Models of Inflammatory Disease

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Compound of Interest		
Compound Name:	WKYMVM-NH2 TFA	
Cat. No.:	B8210118	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

WKYMVM-NH2 TFA is a synthetic hexapeptide that has garnered significant interest in the field of immunology and pharmacology due to its potent anti-inflammatory and immunomodulatory properties. It primarily functions as a strong agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages.[1][2][3][4] The activation of FPR2 by WKYMVM-NH2 triggers a cascade of intracellular signaling events that can either promote or resolve inflammation, depending on the cellular context and the nature of the inflammatory stimulus.[5] These application notes provide a comprehensive overview of the use of **WKYMVM-NH2 TFA** in preclinical models of inflammatory disease, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

WKYMVM-NH2 is a hexapeptide that selectively activates neutrophils and other myeloid cells through the Formyl Peptide Receptor-like 1 (FPRL1)/FPR2.[1] While it has a strong affinity for FPR2, it exhibits a weaker affinity for FPR1 and FPR3.[3][4] Upon binding to FPR2, WKYMVM-NH2 initiates a variety of cellular responses critical for modulating inflammation. These responses include:



- Chemotaxis: WKYMVM-NH2 induces the directed migration of immune cells, a crucial process in the inflammatory response.[1]
- Superoxide Production: It stimulates the production of superoxide anions in neutrophils, a key component of the innate immune response to pathogens.[1]
- Cytokine Modulation: WKYMVM-NH2 can regulate the production of both pro- and antiinflammatory cytokines. For instance, it has been shown to inhibit the production of proinflammatory cytokines like TNF-α, IL-1β, and IL-6, while upregulating anti-inflammatory cytokines such as IL-10.[3][4][6]
- Signaling Pathway Activation: The binding of WKYMVM-NH2 to FPR2 activates several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.[2][7]

Data Presentation

The following tables summarize the quantitative data on the biological activity of WKYMVM-NH2 in various in vitro assays.

Table 1: In Vitro Activity of WKYMVM-NH2



Assay	Cell Line/Primary Cells	Parameter	Value	Reference
Receptor Activation	HL-60 cells expressing FPRL1	EC50	2 nM	[1]
Receptor Activation	HL-60 cells expressing FPRL2	EC50	80 nM	[1]
Chemotaxis	HL-60 cells expressing FPRL2	Optimal Concentration	10-50 nM	[1]
Superoxide Production	Human Neutrophils	EC50	75 nM	[1]

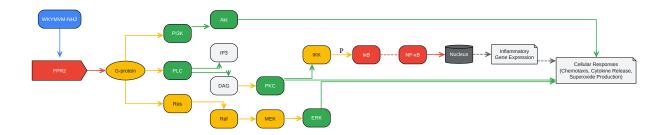
Table 2: In Vivo Efficacy of WKYMVM-NH2 TFA in a DSS-Induced Colitis Model

Animal Model	Treatment	Dosage	Key Findings	Reference
DSS-induced colitis in mice	WKYMVM-NH2 TFA	8 mg/kg (six times over 5 days)	Ameliorated disease severity, attenuated bleeding and stool scores, modulated cytokine profiles (IL-17, IFN-γ, IL-6, IL-1β, TNF-α).	

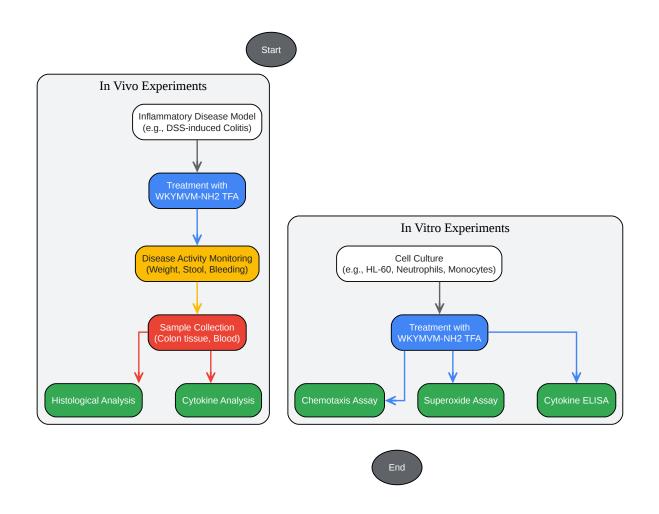
Signaling Pathways

The activation of FPR2 by WKYMVM-NH2 leads to the initiation of several key intracellular signaling cascades that are central to its anti-inflammatory effects.









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